1-Thiophen-3-yl-1,3-diazinane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-3-yl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-7-1-3-10(8(12)9-7)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNVRUDWWGZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Thiophen 3 Yl 1,3 Diazinane 2,4 Dione and Its Analogues
General Synthetic Approaches to 1,3-Diazinane-2,4-dione (Dihydropyrimidine-2,4(1H,3H)-dione) Scaffolds
The 1,3-diazinane-2,4-dione ring, a saturated version of a pyrimidinedione, is a key structure in many biologically active compounds. Its synthesis is well-established, with methods that offer considerable flexibility in introducing substituents.
Cyclization reactions are a fundamental approach to forming the 1,3-diazinane-2,4-dione core. These reactions typically involve the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, the reaction of a β-amino acid ester with an isocyanate can lead to a linear intermediate that subsequently cyclizes to form the dihydropyrimidine-2,4(1H,3H)-dione ring. Another common strategy involves the reaction of malonic acid derivatives with urea in the presence of a dehydrating agent. These methods provide a reliable route to the core heterocyclic system, which can then be further functionalized.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. mdpi.com For the synthesis of dihydropyrimidine (B8664642) scaffolds, the Biginelli reaction is the most prominent MCR. jmchemsci.comresearchgate.net This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. jmchemsci.comnih.gov The primary advantages of MCRs include operational simplicity, atom economy, and the ability to generate diverse molecular libraries by varying the starting components. researchgate.netchemmethod.com
The classical Biginelli reaction often suffered from harsh conditions and low yields, which has led to the development of numerous improved protocols using a wide array of catalysts and reaction conditions. nih.gov Lewis acids, protic acids, ionic liquids, and even natural, reusable catalysts like granite have been employed to enhance reaction efficiency. nih.gov These advancements have made the Biginelli reaction a versatile and environmentally friendlier method for accessing a wide range of substituted 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. nih.govchemmethod.comnih.gov
| Catalyst Type | Examples | Typical Solvents | Conditions | Key Advantages |
| Protic Acids | HCl, H₂SO₄, p-TSA | Ethanol (B145695), Acetic Acid | Reflux | Traditional, low cost |
| Lewis Acids | Yb(OTf)₃, ZrCl₄, Bi(NO₃)₃·5H₂O | Solvent-free, Ethanol | 80-100 °C, MW | High yields, shorter reaction times researchgate.netnih.gov |
| Ionic Liquids | [BCMIM][Cl] | Solvent-free | 80 °C | Metal-free, recyclable catalyst nih.gov |
| Heterogeneous | Granite, Quartz, Chitosan-Silica | Ethanol, Solvent-free | Reflux | Reusable, green chemistry approach researchgate.netnih.gov |
| Organocatalysts | Citric Acid, Oxalic Acid | Ethanol (with TEOF) | 100 °C | Environmentally friendly, mild conditions scielo.br |
Methodologies for Introducing the Thiophen-3-yl Moiety: Synthetic Coupling and Derivatization Techniques
Once the 1,3-diazinane-2,4-dione scaffold is obtained, the thiophen-3-yl group can be introduced at the N1 position. This is typically achieved through N-arylation cross-coupling reactions, which are powerful tools for forming carbon-nitrogen bonds.
Standard methods like the Buchwald-Hartwig amination or the Ullmann condensation are suitable for this transformation. These reactions would involve coupling the NH group of the pre-formed diazinane ring with a 3-substituted thiophene (B33073), such as 3-bromothiophene (B43185) or 3-iodothiophene, in the presence of a metal catalyst (typically palladium or copper), a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates involved.
An alternative strategy involves starting with a thiophene-containing building block. For example, 3-aminothiophene could be elaborated into N-(thiophen-3-yl)urea. This substituted urea could then participate directly in a Biginelli-type multicomponent reaction with an aldehyde and a β-dicarbonyl compound to form the target 1-Thiophen-3-yl-1,3-diazinane-2,4-dione in a convergent manner. This approach integrates the thiophene moiety from the start of the heterocyclic ring formation.
| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Substrates |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP | Cs₂CO₃, K₃PO₄, NaOtBu | 1,3-Diazinane-2,4-dione + 3-Halothiophene |
| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃ | 1,3-Diazinane-2,4-dione + 3-Halothiophene |
| Suzuki-Miyaura N-Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, RuPhos | K₂CO₃, K₃PO₄ | 1,3-Diazinane-2,4-dione + Thiophene-3-boronic acid |
Rational Derivatization Strategies for this compound Analogues
To explore the chemical space around the parent compound, rational derivatization strategies can be employed. These involve systematic modifications to both the thiophene ring and the diazinane core to generate a library of analogues.
| Position on Thiophene Ring | Example Substituent (R) | Precursor Example for Coupling |
| 2-position | -Cl | 3-Bromo-2-chlorothiophene |
| 2-position | -CH₃ | 3-Bromo-2-methylthiophene |
| 4-position | -Br | 3,4-Dibromothiophene |
| 5-position | -NO₂ | 3-Bromo-5-nitrothiophene |
| 2,5-positions | -CH₃ | 3-Bromo-2,5-dimethylthiophene |
The 1,3-diazinane-2,4-dione core offers several positions for chemical modification.
N3-Position: The secondary amine at the N3 position can be functionalized through alkylation, acylation, or sulfonylation reactions after the main scaffold is assembled. This allows for the introduction of a wide variety of functional groups.
C5 and C6-Positions: The substituents at the C5 and C6 positions (or C4 and C5 in the case of Biginelli products) are determined by the choice of the β-dicarbonyl and aldehyde components in a multicomponent synthesis. nih.gov Using different aldehydes (aromatic, aliphatic, heterocyclic) introduces diversity at the C6 position. scielo.br Similarly, employing various β-ketoesters, β-diketones (like acetylacetone), or cyclic dicarbonyls (like dimedone or indane-1,3-dione) allows for extensive variation at the C5 position and the formation of fused ring systems. nih.govmdpi.com
This modularity is a key advantage of using the Biginelli reaction, as it provides a straightforward path to a diverse range of analogues by simply altering the initial building blocks. jmchemsci.comscielo.br
Design and Synthesis of Hybrid Molecular Architectures
The design of this compound hybrid architectures focuses on creating molecules that integrate the structural features of both thiophene and a 1,3-diazinane-2,4-dione (or uracil) core. The direct synthesis of the target compound is not extensively documented in readily available literature, necessitating a discussion of plausible and established synthetic routes for analogous N-heteroaryl pyrimidine-2,4-diones.
The key challenge in synthesizing this compound lies in the formation of the C-N bond between the C3-position of the thiophene ring and the N1-position of the diazinane-2,4-dione ring. Two primary retrosynthetic approaches can be envisioned:
Construction of the pyrimidine-2,4-dione ring onto a pre-functionalized thiophene: This would involve starting with a 3-thienyl urea or a related derivative and performing a cyclocondensation reaction.
Attachment of the thiophene ring to a pre-formed pyrimidine-2,4-dione: This approach typically involves cross-coupling reactions, which are well-established methods for the formation of C-N bonds.
Plausible Synthetic Routes:
Given the prevalence of cross-coupling reactions in modern organic synthesis, the second approach is often more versatile. Established methodologies like the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the N-arylation of amines and related compounds, including heterocycles like uracil (B121893). wikipedia.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds. wikipedia.org A potential route to this compound would involve the coupling of a 3-halothiophene (e.g., 3-bromothiophene or 3-iodothiophene) with 1,3-diazinane-2,4-dione (uracil). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence the reaction's efficiency. Sterically hindered biaryl phosphine ligands have shown great success in the N-arylation of a wide range of substrates.
Ullmann Condensation: This copper-catalyzed reaction is another classical method for the formation of C-N bonds. wikipedia.org The synthesis of the target compound could be attempted by reacting a 3-halothiophene with uracil in the presence of a copper catalyst, a ligand (often a diamine), and a base at elevated temperatures. While traditional Ullmann conditions can be harsh, modern modifications have made this reaction more accessible under milder conditions.
While specific examples for the synthesis of this compound using these methods are not readily found, the synthesis of other N-aryl and N-heteroaryl uracil derivatives has been reported, suggesting the feasibility of these approaches. For instance, the Buchwald-Hartwig coupling has been successfully employed for the amination of polysubstituted bromothiophenes with various anilines. researchgate.net
Another potential strategy involves the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are fused hybrid systems of thiophene and pyrimidine (B1678525). Although structurally different from the target compound, the synthetic methodologies employed in their construction, often starting from aminothiophene derivatives, provide insights into the reactivity and manipulation of these heterocyclic systems. nih.govnih.govmdpi.comnih.gov
Contemporary Green Chemistry Approaches in the Synthesis of this compound Derivatives
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. In the context of synthesizing this compound derivatives, particularly the dihydropyrimidinone analogues, several green chemistry approaches have been explored. These include the use of microwave irradiation, ultrasound irradiation, and solvent-free reaction conditions. These techniques often lead to shorter reaction times, higher yields, and reduced waste generation compared to conventional heating methods.
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. wikipedia.org Green modifications of this reaction are particularly relevant for the synthesis of analogues of the target compound.
Microwave Irradiation:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic rate enhancements and improved yields. The synthesis of dihydropyrimidinones via the Biginelli reaction has been shown to be highly amenable to microwave irradiation, often under solvent-free conditions. ut.ac.irresearchgate.net
For instance, the use of zinc chloride as a catalyst under solvent-free microwave irradiation has been reported to afford 3,4-dihydropyrimidin-2(1H)-ones in high yields with reaction times as short as 20-35 seconds. ut.ac.ir Similarly, the condensation of β-ketoesters with urea or thiourea under solvent-free microwave conditions provides a rapid and efficient route to substituted uracils and thiouracils. nih.govnih.gov
Interactive Data Table: Microwave-Assisted Synthesis of Dihydropyrimidinone Analogues
| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | ZnCl₂ | Solvent-free, MW | 0.33-0.58 | High | ut.ac.ir |
| Various aldehydes | Ethyl acetoacetate | Urea/Thiourea | Trichloroacetic acid | Solvent-free, 70°C | 4 | 85 | rsc.org |
| β-ketoesters | - | Urea/Thiourea | - | Solvent-free, MW | Short | Good | nih.gov |
Ultrasound Irradiation:
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity.
The synthesis of dihydropyrimidin-2-thiones from chalcones and thiourea has been shown to be significantly accelerated by ultrasound irradiation, with reaction times reduced from hours to minutes and yields improved by 20-30% compared to conventional heating. wikipedia.orgresearchgate.net The use of catalysts like samarium perchlorate (B79767) or holmium chloride under ultrasound irradiation, often in solvent-free conditions, provides an efficient and green protocol for the Biginelli reaction. ut.ac.irnih.gov
Interactive Data Table: Ultrasound-Assisted Synthesis of Dihydropyrimidinone Analogues
| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Conditions | Time | Yield (%) | Reference |
| Chalcones | - | Thiourea | - | Ultrasonic | 20-30 min | High | wikipedia.orgresearchgate.net |
| 2-Phenyl-1,2,3-triazole-4-carbaldehyde | 1,3-Dicarbonyl compounds | Urea/Thiourea | Sm(ClO₄)₃ | Ultrasonic | Short | High | nih.gov |
| Various aldehydes | Ethyl acetoacetate | Urea/Thiourea | Holmium chloride | Solvent-free, Ultrasonic | - | Excellent | ut.ac.ir |
Solvent-Free Conditions:
Performing reactions without a solvent, or in the presence of a minimal amount of a non-hazardous liquid, is a key principle of green chemistry. Solvent-free conditions reduce waste, costs, and the environmental impact associated with volatile organic solvents. The Biginelli reaction and related syntheses of dihydropyrimidinones are well-suited to solvent-free conditions, often facilitated by grinding the reactants together or by using microwave or ultrasound irradiation. rsc.org
The use of solid catalysts like granite or quartz in refluxing ethanol has also been reported as a green and reusable catalytic system for the synthesis of dihydropyrimidinones. wikipedia.org These methods highlight the ongoing efforts to develop more sustainable synthetic pathways for this important class of heterocyclic compounds.
Based on a thorough review of the available scientific literature, there is no specific experimental data for the compound "this compound." Consequently, it is not possible to provide a detailed and scientifically accurate article on its structural characterization, spectroscopic analysis, and conformational analysis as requested.
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Computational Chemistry and Molecular Modeling Studies of 1 Thiophen 3 Yl 1,3 Diazinane 2,4 Dione
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its stable three-dimensional shape and electronic behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is instrumental in optimizing molecular geometry to find the most stable conformation (lowest energy state) and in calculating various electronic properties and vibrational frequencies. researchgate.netmdpi.com For thiophene-containing heterocycles, DFT calculations, often using the B3LYP method with basis sets like 6-31G+(d,p) or cc-Pvdz, are employed to predict geometric parameters (bond lengths and angles), dipole moments, and the distribution of electronic charge. researchgate.netnih.gov
Table 1: Representative DFT Calculation Parameters for Thiophene (B33073) Analogues
Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. aimspress.com
In studies of thiophene-pyrazine systems, the introduction of electron-withdrawing diazine rings into a thiophene core has been shown to significantly lower the LUMO energy level, thereby enhancing the electron affinity of the molecule. nih.govresearchgate.net The HOMO energy, conversely, is more influenced by the electron-donating parts of the molecule and the dihedral angle between donor and acceptor moieties. researchgate.net For 1-Thiophen-3-yl-1,3-diazinane-2,4-dione, the thiophene ring would likely contribute significantly to the HOMO, while the electron-withdrawing dione (B5365651) functionality on the diazinane ring would lower the LUMO energy. Analysis of related compounds suggests that the energy gap for such a molecule would reflect a balance of these features, indicating its potential as a reactive species in chemical synthesis or as a stable electronic material. researchgate.netmdpi.com
Table 2: FMO Energies and Energy Gaps for Analogous Heterocyclic Systems
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. mdpi.com This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug with its biological target. researchgate.net
Thiophene-based heterocyclic compounds are frequently subjected to molecular docking studies to explore their potential as inhibitors of various enzymes. researchgate.net For instance, thiophene derivatives have been docked against targets like SARS-CoV-2 inhibitors, human carbonic anhydrase IX, and various kinases to rationalize their biological activity. rsc.orggyanvihar.org The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.net Docking scores, expressed in kcal/mol, provide a quantitative estimate of binding affinity. researchgate.netgyanvihar.org For this compound, docking studies could predict its potential to bind to various therapeutic targets, with the carbonyl groups of the diazinane ring likely acting as hydrogen bond acceptors and the thiophene ring participating in hydrophobic or π-π stacking interactions.
Table 3: Examples of Molecular Docking Studies on Thiophene Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. These models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, size, electronic properties). nih.gov
QSAR studies have been successfully applied to thiophene derivatives to predict their inhibitory activity against targets such as Polo-Like Kinase 1 (PLK1). nih.govresearchgate.net In these studies, multivariate linear regression (MLR) is often used to correlate 3D molecular descriptors with the observed biological activity (expressed as pIC50). nih.gov The robustness and predictive power of a QSAR model are validated using internal (cross-validation) and external (test set) statistical methods. researchgate.net A QSAR model for a series of compounds including this compound could identify the key structural features on the thiophene and diazinane rings that are most influential for a specific biological activity, thereby guiding the design of more potent analogues. nih.gov
Molecular Dynamics Simulations for the Investigation of Binding Mode Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is used to assess the stability of the docked complex, observe conformational changes, and refine the understanding of binding interactions. mdpi.com
MD simulations have been applied to thiophene derivatives to confirm the stability of their binding modes within protein active sites. mdpi.com For example, simulations of thiophene carboxamide derivatives bound to tubulin have been used to validate docking results and ensure that the key interactions are maintained over time. mdpi.com Similarly, MD simulations of uracil (B121893) derivatives, which share the dione moiety with 1,3-diazinane-2,4-dione, have provided insights into the stability of ligand-protein binding. nih.gov For this compound, an MD simulation following a docking study would be essential to confirm that the predicted binding pose is stable and to understand the dynamic nature of its interactions with the target receptor. rsc.org
Biological Activity Profiling and Mechanistic Investigations of 1 Thiophen 3 Yl 1,3 Diazinane 2,4 Dione and Its Analogues in Vitro and Biochemical Studies
Target-Specific Enzyme Inhibition Studies
Comprehensive enzymatic assays are crucial to elucidate the mechanism of action of novel compounds. The inhibitory potential of 1-Thiophen-3-yl-1,3-diazinane-2,4-dione and its analogs would be systematically evaluated against a panel of clinically relevant enzymes implicated in various diseases, particularly cancer.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. Studies would be designed to determine the inhibitory activity of the compound against key kinases.
Cyclin-Dependent Kinase 2 (CDK2): The effect of the compound on CDK2 activity would be assessed to determine its potential to interfere with cell cycle progression.
Focal Adhesion Kinase (FAK): Inhibition of FAK is a promising strategy to impede cancer cell migration and invasion. The activity of this compound against FAK would be a key area of investigation.
Tyrosine Kinases: A broader screening against a panel of tyrosine kinases would help to identify specific targets and understand the selectivity profile of the compound.
No public data is available for the kinase inhibitory activity of this compound.
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of diabetes, obesity, and cancer. The inhibitory effect of the compound on PTP1B would be quantified.
No public data is available for the PTP1B inhibitory activity of this compound.
IDO1 and TDO are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Evaluating the inhibitory potential of the compound against these enzymes would provide insights into its possible immunomodulatory effects.
No public data is available for the IDO1 and TDO inhibitory activity of this compound.
Protox is an enzyme involved in the heme biosynthetic pathway and is a target for some herbicides and has been explored as a potential anticancer target. The effect of the compound on Protox activity would be investigated.
No public data is available for the Protox inhibitory activity of this compound.
To gain a broader understanding of its biological activity, the compound would be screened against other relevant enzyme targets based on structural similarity to known inhibitors or computational predictions.
No public data is available for the inhibition of other relevant enzyme targets by this compound.
In Vitro Antiproliferative Activity Against Cancer Cell Lines
The cytotoxic and antiproliferative effects of this compound would be evaluated against a diverse panel of human cancer cell lines. These studies are fundamental in determining the compound's potential as an anticancer agent. Key parameters such as the half-maximal inhibitory concentration (IC50) would be determined for each cell line to quantify its potency.
No public data is available for the in vitro antiproliferative activity of this compound against cancer cell lines.
Assessment of Cytotoxicity in Diverse Cancer Models
The cytotoxic potential of thiophene (B33073) derivatives has been evaluated across various human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). nih.govd-nb.info Studies have demonstrated that these compounds can exhibit moderate to significant antiproliferative activity. nih.gov
For instance, a series of novel thiophene derivatives showed promising cytotoxic activity against both HepG2 and prostate cancer (PC-3) cell lines. mdpi.com Specifically, the chloro derivative 3b and compound 4c were identified as potent agents against both cell lines, with IC50 values in the low micromolar range, while showing selectivity against noncancerous cells. mdpi.com Another study on thieno[2,3-d]pyrimidine (B153573) derivatives, compounds 5 and 8 , revealed high efficacy against MCF-7 and HepG2 cells. nih.gov
The cytotoxic effects of various thiophene analogs are summarized in the interactive table below:
Mechanistic Studies on the Induction of Apoptosis
Several studies have indicated that thiophene derivatives can induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This is a crucial mechanism for anticancer agents. The induction of apoptosis by these compounds has been linked to various cellular events, including changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS). acs.orgnih.gov
For instance, a thiophene derivative designated as F8 was found to induce phosphatidylserine externalization, mitochondrial depolarization, and ultimately apoptosis in cancer cell lines. nih.gov This suggests that F8 triggers the intrinsic apoptotic pathway. nih.gov Similarly, compound 480 was shown to induce apoptosis by altering the mitochondrial membrane potential. acs.org In another study, compound 15e , a thiophene-chalcone derivative, was also observed to induce apoptosis in A549 lung cancer cells. researchgate.net
Furthermore, mechanistic evaluations of compounds 3b and 4c revealed their ability to induce apoptosis through caspase-3 activation. mdpi.com Compound 4c led to a significant increase in both early and late apoptotic cells. mdpi.com
Analysis of Impact on Cell Cycle Progression
In addition to inducing apoptosis, thiophene derivatives have been shown to interfere with the cell cycle progression in cancer cells. nih.govnih.gov This disruption can prevent cancer cells from growing and multiplying. nih.gov
A study on novel thieno[2,3-d]pyrimidine derivatives found that compound 9c induced cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov This was accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov Similarly, other thiophene derivatives have been shown to cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. researchgate.net
The antiproliferative effects of certain 2-amino thiophene derivatives were also linked to their ability to interfere with the cell cycle, thereby inhibiting cell growth and multiplication in HeLa tumor cells. nih.gov
In Vitro Antimicrobial Spectrum Evaluation
Thiophene-containing compounds have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. nih.govresearchgate.net
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. ptfarm.plnih.gov For example, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were identified as good antibacterial agents against ESBL-producing E. coli. mdpi.com
The antibacterial activity of various thiophene analogs is presented in the interactive table below:
Antifungal Activity against Pathogenic Fungal Strains
In addition to their antibacterial properties, thiophene derivatives have also exhibited significant antifungal activity against various pathogenic fungi. nih.govfrontiersin.org A series of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed and synthesized as potent succinate dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. nih.gov
Several of these compounds, including 4b, 4g, 4h, 4i, and 5j , showed remarkable antifungal activity against Sclerotinia sclerotiorum, with EC50 values in the range of 0.1 to 1.1 mg/L. nih.gov Notably, compound 4i displayed more potent activity against S. sclerotiorum than the commercial fungicide boscalid. nih.gov
Investigations into the Mechanisms of Antimicrobial Action
The antimicrobial action of thiophene derivatives is believed to involve various mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane. nih.gov Studies have shown that treatment with certain thiophene derivatives leads to increased membrane permeabilization in bacteria. nih.gov
Another potential mechanism is the inhibition of key metabolic pathways. For example, the antifungal activity of some thiophene derivatives has been attributed to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain. nih.gov
Receptor Modulation Studies (e.g., Cannabinoid CB1 Receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ))
The modulation of specific receptors is a cornerstone of drug discovery. For a novel compound like this compound, evaluating its effect on receptors such as the Cannabinoid CB1 receptor and PPAR-γ would be a critical step in determining its therapeutic potential.
Cannabinoid CB1 Receptor: The CB1 receptor, a G protein-coupled receptor, is primarily expressed in the central nervous system and is involved in a variety of physiological processes. The interaction of a ligand with the CB1 receptor can be assessed through various in vitro assays. Radioligand binding assays are commonly employed to determine the affinity of a compound for the receptor. In these assays, a radiolabeled ligand with known affinity for the CB1 receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as the inhibitor constant (Ki). Functional assays, such as those measuring downstream signaling events like the inhibition of adenylyl cyclase or the activation of G-proteins (e.g., GTPγS binding assays), are then used to characterize the compound as an agonist, antagonist, or inverse agonist.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. researchgate.net Thiazolidinediones are a well-known class of drugs that act as PPAR-γ agonists. researchgate.net To investigate the effect of a compound on PPAR-γ, researchers typically use reporter gene assays. In these experiments, cells are engineered to express a reporter gene (such as luciferase) under the control of a PPAR-γ response element. The cells are then treated with the test compound, and the expression of the reporter gene is measured. An increase in reporter gene expression would suggest that the compound is a PPAR-γ agonist.
In Vitro Antioxidant Activity Assessment through Radical Scavenging Assays
Antioxidant activity is a frequently evaluated property of new chemical entities due to the role of oxidative stress in numerous diseases. Radical scavenging assays are a common method to assess this activity in vitro. These assays measure the ability of a compound to neutralize stable free radicals.
One of the most widely used assays is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow. The change in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The ABTS radical cation is generated by the oxidation of ABTS and has a characteristic blue-green color. The ability of a test compound to reduce the ABTS radical cation and cause a discoloration is measured spectrophotometrically. Similar to the DPPH assay, the results are often reported as the IC50 value.
A hypothetical data table for the antioxidant activity of a series of thiophene-containing compounds is presented below to illustrate how such data is typically reported.
| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) |
| Reference Compound (e.g., Ascorbic Acid) | X | Y |
| Analog 1 | A | B |
| Analog 2 | C | D |
| Analog 3 | E | F |
This table is for illustrative purposes only. No data for this compound is available.
Investigation of DNA Cleavage Capabilities
The ability of a compound to interact with and cleave DNA is a significant area of investigation, particularly in the development of anticancer agents. Agarose gel electrophoresis is a standard technique used to assess the DNA cleavage potential of a compound.
In a typical experiment, supercoiled plasmid DNA is incubated with the test compound under physiological conditions. If the compound causes a single-strand break in the DNA, the supercoiled form (Form I) will be converted to a relaxed circular form (Form II). If a double-strand break occurs, the DNA will be linearized (Form III). The different forms of DNA can be separated by agarose gel electrophoresis because they migrate through the gel at different rates. The extent of DNA cleavage can be quantified by measuring the intensity of the bands corresponding to each form of DNA. The mechanism of cleavage, whether oxidative or hydrolytic, can be further investigated by including various scavengers of reactive oxygen species or metal chelators in the reaction mixture.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Thiophen 3 Yl 1,3 Diazinane 2,4 Dione Analogues
Comprehensive Correlation of Structural Modifications with Observed Biological Potency
For uracil (B121893) and its analogues, a class of compounds that shares the 1,3-diazinane-2,4-dione (or dihydrouracil) core with the subject of this article, structural modifications at various positions have been shown to significantly impact biological activity.
In a study on novel uracil derivatives as topical anti-inflammatory agents, modifications at the N-1 and N-3 positions of the uracil ring were a primary focus. nih.gov The nature of the substituent at these positions was found to be a critical determinant of anti-inflammatory potency. While this study did not include a thiophenyl group, it underscores the importance of the N-1 substituent for biological activity.
For other pyrimidine (B1678525) derivatives, the introduction of various heterocyclic rings and functional groups has been explored to modulate their anticancer and antimicrobial activities. For instance, the synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives has been investigated for antitumor properties. These studies highlight that the aryl groups at the N-1 and N-3 positions are crucial for their mechanism of action, which involves elevating reactive oxygen species (ROS) production to induce apoptosis. rsc.org
The table below illustrates hypothetical SAR trends for 1-Thiophen-3-yl-1,3-diazinane-2,4-dione analogues based on findings for related pyrimidinedione structures.
| Modification Position | Type of Modification | Predicted Impact on Biological Potency |
| Thiophene (B33073) Ring (at N-1) | Substitution with electron-withdrawing groups | May enhance activity by altering electronic properties and interaction with biological targets. |
| Thiophene Ring (at N-1) | Substitution with electron-donating groups | Could either increase or decrease activity depending on the specific biological target. |
| Diazinane Ring (at C-5/C-6) | Introduction of alkyl or aryl groups | Likely to influence steric interactions within a binding site, potentially affecting potency and selectivity. |
| Diazinane Ring (at N-3) | Substitution with various functional groups | Can significantly alter biological activity, as seen in related uracil derivatives. nih.gov |
Identification and Characterization of Key Pharmacophoric Features Essential for Activity
A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For N-aryl diazinanediones and related structures, key pharmacophoric features can be inferred.
A typical pharmacophore for such compounds might include:
A hydrogen bond acceptor: The carbonyl oxygens at positions 2 and 4 of the diazinane-2,4-dione ring are strong hydrogen bond acceptors.
A hydrophobic/aromatic feature: The thiophene ring at the N-1 position provides a distinct aromatic and hydrophobic element that can engage in pi-stacking or hydrophobic interactions with a receptor.
Hydrogen bond donors: The N-H group at the N-3 position (if unsubstituted) can act as a hydrogen bond donor.
Pharmacophore modeling of various heterocyclic compounds has demonstrated the importance of these features. For instance, a study on cyclooxygenase inhibitors identified a four-point pharmacophore that included a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings as crucial for activity. While the specific compounds were different, the principles of identifying these key interaction points are broadly applicable.
Elucidation of the Influence of Substituents on Biological Efficacy and Selectivity
Substituents on both the thiophene ring and the diazinane-2,4-dione core are expected to have a profound impact on biological efficacy and selectivity.
Substituents on the Diazinane-2,4-dione Ring: Modifications at the C-5 and C-6 positions can influence the conformation of the ring and introduce steric bulk, which can enhance selectivity for a particular biological target. For example, in the case of dihydropyrimidinone derivatives, substitutions at these positions have been shown to be critical for their antibacterial and antifungal potential. nih.gov
Examination of Stereochemical Effects on Biological Activity
Stereochemistry can play a pivotal role in the biological activity of therapeutic agents. nih.govnih.govresearchgate.netmalariaworld.org If chiral centers are introduced into the this compound scaffold, for example, through substitution at the C-5 or C-6 positions of the diazinane ring, it is highly probable that the resulting enantiomers or diastereomers will exhibit different biological activities.
The differential activity of stereoisomers often arises from their distinct abilities to interact with chiral biological macromolecules such as enzymes and receptors. One enantiomer may fit into a binding site more effectively than the other, leading to a significant difference in potency. Molecular modeling studies on various chiral compounds have shed light on the structural and stereochemical requirements for efficient interaction with biological targets. nih.gov For many classes of drugs, stereochemistry is a key determinant of both potency and pharmacokinetic properties. nih.gov Although specific studies on the stereochemistry of this compound analogues are not available, this principle is a fundamental concept in medicinal chemistry and would be expected to apply to this compound class as well.
Future Research Directions and Conceptual Therapeutic Potential
Strategic Design of Novel Analogues with Enhanced Target Selectivity and Potency
The rational design of new analogues based on the 1-Thiophen-3-yl-1,3-diazinane-2,4-dione scaffold is a critical step toward developing potent and selective therapeutic agents. Structure-Activity Relationship (SAR) studies will be fundamental in guiding the modification of the core structure. tandfonline.com The thiophene (B33073) ring is often used as a bioisosteric replacement for phenyl rings, a strategy that can improve metabolic stability and binding affinity. nih.gov
Key strategic modifications could include:
Substitution on the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, or nitro groups) at different positions of the thiophene ring can significantly influence the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.
Modification of the Diazinane-dione Core: Altering the substitution pattern on the nitrogen atoms of the diazinane-dione ring can modulate the compound's solubility, lipophilicity, and hydrogen bonding capacity.
Linker Variation: If the scaffold is intended to bind to two distinct sites on a target, the nature and length of the linker between the thiophene and diazinane-dione moieties could be optimized.
These targeted modifications aim to improve not only the potency of the compounds but also their selectivity for a specific biological target, thereby minimizing off-target effects.
| Modification Strategy | Rationale | Potential Outcomes |
| Substitution on Thiophene Ring | Modulate electronics and sterics for target binding. | Enhanced potency, improved selectivity. |
| N-Alkylation/Arylation of Diazinane Ring | Alter solubility, lipophilicity, and hydrogen bonding. | Better pharmacokinetic profile (ADME). |
| Bioisosteric Replacement | Replace parts of the molecule with structurally similar groups. | Improved metabolic stability, reduced toxicity. nih.gov |
| Fragment-Based Growth | Add chemical fragments to enhance binding affinity. | Increased target engagement and potency. frontiersin.org |
Exploration of Undiscovered Biological Targets and Signaling Pathways for this compound Derivatives
Given the broad spectrum of biological activities associated with thiophene-containing heterocycles, derivatives of this compound are prime candidates for broad-based biological screening to uncover novel therapeutic applications. nih.gov Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities, among others. nih.gov
Future research should involve screening a library of newly synthesized analogues against a diverse panel of biological targets. This could include:
Enzyme Inhibition Assays: Testing against various enzyme families, such as kinases, proteases, and cyclooxygenases (COX), which are implicated in cancer and inflammation. nih.gov
Receptor Binding Assays: Evaluating the affinity of the compounds for different receptors, including G-protein-coupled receptors (GPCRs), which are common drug targets.
Antimicrobial Screening: Assessing activity against a range of bacterial and fungal strains, a known area of activity for thiophene-based compounds. nih.gov
Phenotypic screening, where compounds are tested on whole cells or organisms to identify a desired biological effect, can also reveal unexpected therapeutic potential and help identify novel targets and signaling pathways that these compounds modulate.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases, Apoptosis Modulators | Thiophene derivatives are found in anticancer drugs. nih.gov |
| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX) | Several approved anti-inflammatory drugs contain a thiophene ring. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Thiophene heterocycles have shown potent antimicrobial activity. nih.gov |
| Neurological Disorders | c-Jun NH2-terminal kinase (JNK), Serotonin Receptors | Thiophene derivatives have been investigated for neuroprotective and anticonvulsant effects. brieflands.com |
Integration of Multi-Omics Data for a Deeper Mechanistic Understanding of Compound Action
To fully understand how derivatives of this compound exert their biological effects, a systems biology approach using multi-omics technologies is essential. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to a compound, helping to elucidate its mechanism of action (MoA), identify its direct targets, and uncover potential toxicity pathways. nih.govpharmafeatures.com
Proteomics can identify the specific proteins that a compound binds to, providing direct evidence of its molecular target.
Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns following treatment, highlighting the signaling pathways that are activated or inhibited. nih.gov
Metabolomics analyzes changes in the levels of small-molecule metabolites, offering insights into how a compound affects cellular metabolism. nih.gov
Genomics can help identify genetic factors that influence a cell's or patient's response to a drug, paving the way for personalized medicine. frontiersin.org
By combining these datasets, researchers can construct detailed molecular networks that map the compound's effects throughout the cell, leading to a more comprehensive understanding of its therapeutic and potential off-target effects. pharmafeatures.com
| Omics Technology | Data Generated | Insights Provided |
| Proteomics | Protein expression and post-translational modifications. | Direct drug target identification, off-target effects. nih.gov |
| Transcriptomics | mRNA expression levels. | Changes in gene regulation, affected signaling pathways. nih.gov |
| Metabolomics | Levels of endogenous small molecules. | Alterations in metabolic pathways, biomarker discovery. nih.gov |
| Genomics | DNA sequence variations. | Genetic basis for drug response and sensitivity. frontiersin.org |
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of this compound derivatives from laboratory-scale synthesis to potential large-scale production necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. Green chemistry principles should be at the forefront of this effort to minimize waste and the use of hazardous substances. researchgate.net
Promising innovative and sustainable approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. ijcce.ac.irnih.gov It is particularly effective for the synthesis of heterocyclic compounds. nih.gov
Flow Chemistry: Performing reactions in a continuous flow system offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. sterlingpharmasolutions.comchemicalindustryjournal.co.uk This is becoming an increasingly important method for active pharmaceutical ingredient (API) manufacturing. asynt.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. kcl.ac.ukthieme-connect.com Lipases, for instance, have been used to catalyze the formation of C-N bonds in the synthesis of heterocyclic Mannich bases. nih.gov
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or bio-based solvents is a key aspect of sustainable synthesis. researchgate.netresearchgate.net
| Synthetic Method | Key Advantages | Relevance to Heterocycle Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. nih.gov | Widely used for one-pot, multi-component reactions to build heterocyclic rings. ijcce.ac.irresearchgate.net |
| Flow Chemistry | Enhanced safety, precise process control, easy scalability. asynt.com | Ideal for multi-step synthesis of APIs and handling hazardous intermediates. nih.govaurigeneservices.com |
| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild conditions. nih.govresearchgate.net | Enables eco-friendly synthesis of complex chiral heterocycles. kcl.ac.ukresearchgate.net |
| Green Solvents (e.g., Water) | Non-toxic, non-flammable, low cost, readily available. researchgate.net | Facilitates cleaner reactions and simpler product isolation. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govharvard.edu For the this compound scaffold, AI/ML can be applied across the entire discovery pipeline.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules based on the core scaffold, optimized for desired properties like high potency and low toxicity. frontiersin.orgoup.comnih.gov
Virtual Screening: ML algorithms can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific target, significantly reducing the time and cost associated with high-throughput screening (HTS). nih.govwikipedia.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to establish a mathematical relationship between the chemical structure of the analogues and their biological activity, providing crucial insights for optimizing lead compounds. nih.govbrieflands.comnih.gov
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the process, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage failures. acs.orgnih.govresearchgate.netfrontiersin.orgjocpr.com
By integrating these computational tools, researchers can navigate the vast chemical space more efficiently, focusing experimental efforts on the most promising candidates. harvard.edumdpi.com
| AI/ML Application | Description | Impact on Drug Design |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Accelerates the discovery of innovative lead compounds. frontiersin.org |
| Virtual Screening | Computationally filters large compound libraries for potential hits. wikipedia.org | Reduces cost and time of experimental screening; increases hit rate. |
| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Guides lead optimization by identifying key structural features for activity. brieflands.comnih.gov |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of compounds. acs.orgnih.gov | Early identification of candidates with poor drug-like properties, reducing attrition. researchgate.netjocpr.com |
Q & A
Q. What are the common synthetic routes for 1-Thiophen-3-yl-1,3-diazinane-2,4-dione?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, thiophene derivatives can react with urea analogs under acidic conditions to form the diazinane-dione core. Cyclization steps may require catalysts like triethylamine or controlled pH conditions to minimize side products. Similar methodologies are observed in the synthesis of structurally related 1,4-thiazinanes and 1,3-thiazolidine-2,4-diones .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and stereochemistry. For instance, SHELXL’s robust refinement algorithms can handle twinned or high-resolution data, ensuring accurate determination of the thiophene-diazinane-dione framework .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Anticancer potential : MTT assays to assess cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7).
- Antioxidant screening : DPPH radical scavenging tests to measure free radical inhibition. These methods are adapted from studies on structurally related compounds like 5-fluorouracil analogs and thiazolidine-diones .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Reaction optimization using factorial design (e.g., varying temperature, solvent polarity, or catalyst concentration) can identify critical parameters. For example, triethylamine in tetrahydrofuran (THF) may improve cyclization efficiency by stabilizing intermediates. Parallel experiments with alternative catalysts (e.g., DMAP) or microwave-assisted synthesis could further enhance yields .
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
Discrepancies may arise from solvent effects or transition-state inaccuracies in DFT calculations. Combining experimental kinetics (e.g., monitoring reaction progress via HPLC) with advanced computational methods (e.g., COSMO-RS solvation models) can reconcile differences. Cross-validation using crystallographic data (e.g., bond polarization trends) is also critical .
Q. What strategies are effective for comparative structure-activity relationship (SAR) studies with analogs?
Systematic substitution of the thiophene or diazinane-dione moieties can reveal key pharmacophores. For example:
- Replacing the thiophene with a phenyl group to assess π-π stacking interactions.
- Modifying the diazinane-dione ring’s substituents to study steric effects on target binding. Biological data from analogs (e.g., 1,3-thiazolidine-2,4-diones with antidiabetic activity) provide benchmarks for SAR analysis .
Methodological Notes
- Data Analysis : Use SHELXTL for refining crystallographic data and WinGX for graphical interpretation .
- Experimental Design : Apply factorial design to optimize reaction conditions, reducing trial-and-error approaches .
- Biological Assays : Include positive controls (e.g., 5-fluorouracil for cytotoxicity) to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
